molecular formula C7H11FO3 B6608263 Methyl 1-(fluoromethyl)-3-hydroxycyclobutane-1-carboxylate CAS No. 2839143-38-1

Methyl 1-(fluoromethyl)-3-hydroxycyclobutane-1-carboxylate

Cat. No.: B6608263
CAS No.: 2839143-38-1
M. Wt: 162.16 g/mol
InChI Key: DNUDSUBIYAFAJQ-UHFFFAOYSA-N
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Description

Methyl 1-(fluoromethyl)-3-hydroxycyclobutane-1-carboxylate is a cyclobutane derivative featuring a fluoromethyl group at position 1 and a hydroxyl group at position 3, with a methyl ester at the carboxylate position. Cyclobutanes are valued in medicinal chemistry for their conformational rigidity, which can enhance binding affinity and metabolic stability.

Properties

IUPAC Name

methyl 1-(fluoromethyl)-3-hydroxycyclobutane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11FO3/c1-11-6(10)7(4-8)2-5(9)3-7/h5,9H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNUDSUBIYAFAJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CC(C1)O)CF
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11FO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.16 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(fluoromethyl)-3-hydroxycyclobutane-1-carboxylate typically involves the fluoromethylation of a cyclobutane precursor. One common method is the hydrofluoromethylation of alkenes using fluoroiodomethane (CH2FI) under silyl radical-mediated conditions . This reaction is activated by blue LED light and involves the use of (Me3Si)3SiH as a radical initiator.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(fluoromethyl)-3-hydroxycyclobutane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group under appropriate conditions.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The fluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 can be used.

    Reduction: LiAlH4 or NaBH4 are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a primary or secondary alcohol.

    Substitution: Formation of substituted cyclobutane derivatives.

Scientific Research Applications

Methyl 1-(fluoromethyl)-3-hydroxycyclobutane-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 1-(fluoromethyl)-3-hydroxycyclobutane-1-carboxylate involves its interaction with biological molecules through its fluoromethyl and hydroxyl groups. These functional groups can form hydrogen bonds and participate in various biochemical reactions, influencing molecular targets and pathways. The fluoromethyl group, in particular, can enhance the metabolic stability of the compound, making it a valuable tool in drug design .

Comparison with Similar Compounds

Comparison with Similar Compounds

Cyclobutane derivatives exhibit diverse pharmacological and physicochemical properties depending on substituent patterns. Below is a comparative analysis of structurally related compounds:

Fluorinated Cyclobutanes

  • The HCl salt enhances solubility, making it suitable for biological studies. Its molecular weight (207.62 g/mol) is higher than the target compound due to the amino group and HCl .

Trifluoromethyl-Substituted Analogs

  • Methyl 3-hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylate (CAS 1392803-31-4): The trifluoromethyl group adds significant lipophilicity and steric bulk, reducing solubility but improving metabolic stability. Its molecular weight (198.14 g/mol) exceeds the target compound due to the CF₃ group .

Amino-Substituted Cyclobutanes

  • NMR data (δ 2.56–2.31 ppm for methylamino protons) indicate distinct electronic environments compared to the target compound’s hydroxyl group .

Ester Variants with Aromatic Substituents

Data Tables

Compound Name CAS Molecular Formula Substituents Molecular Weight (g/mol) Notable Properties
Methyl 1-(fluoromethyl)-3-hydroxycyclobutane-1-carboxylate Not provided C₈H₁₁FO₄ 1-fluoromethyl, 3-hydroxy 190.17 (calculated) High polarity due to hydroxyl and ester groups; fluoromethyl enhances stability
Methyl 3-hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylate 1392803-31-4 C₇H₉F₃O₃ 3-hydroxy, 3-trifluoromethyl 198.14 Lipophilic; requires 2–8°C storage
Methyl trans-3-amino-1-fluoro-cyclobutane-1-carboxylate HCl Not provided C₇H₁₁FClNO₂ trans-3-amino, 1-fluoro 207.62 (calculated) HCl salt improves solubility; potential bioactive intermediate
cis-3-Fluorocyclobutan-1-ol Not provided C₄H₇FO cis-3-fluoro, 1-hydroxy 106.10 (calculated) High ring strain; lower molecular weight

Research Findings

  • Synthetic Methods: Fluorination using DAST (diethylaminosulfur trifluoride) is common for introducing fluoromethyl groups, as seen in 5′-fluoromethyl nucleoside synthesis . The target compound’s fluoromethyl group may be synthesized similarly.
  • Metabolic Stability : Fluorinated analogs (e.g., 5′-fluoromethyl derivatives) show enhanced metabolic stability in phosphorylated proteins, suggesting the target compound’s fluoromethyl group could confer similar advantages .
  • Stereochemical Impact : Enantiomeric excess (e.g., 96% ee in aromatic cyclobutanes) underscores the importance of stereochemistry in activity, though data for the target compound are lacking .
  • Applications: Amino- and hydroxyl-substituted cyclobutanes are intermediates in drug discovery (e.g., protease inhibitors), while trifluoromethyl variants are explored for their lipophilicity in CNS-targeting agents .

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